Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,3-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions, such as Buchwald-Hartwig amination, where it reacts with aryl halides in the presence of a palladium catalyst
Scientific Research Applications
Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs with anticancer, antifungal, and antibacterial properties
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound allows it to interact with various enzymes and receptors in the body. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate can be compared with other similar piperazine derivatives, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C15H20Cl2N2O2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 |
InChI Key |
LYAUWEQYMJJEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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